molecular formula C16H10ClNO3 B8420864 2-(2-(3-Chlorophenyl)-2-oxoethyl)isoindoline-1,3-dione

2-(2-(3-Chlorophenyl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No. B8420864
M. Wt: 299.71 g/mol
InChI Key: JGHXROWPFLGUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-Chlorophenyl)-2-oxoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C16H10ClNO3 and its molecular weight is 299.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H10ClNO3/c17-11-5-3-4-10(8-11)14(19)9-18-15(20)12-6-1-2-7-13(12)16(18)21/h1-8H,9H2

InChI Key

JGHXROWPFLGUAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3′-chloroacetophenone (0.9271 g, 3.971 mmol, 1.0 equiv) and potassium phthalimide (0.8129 g, 4.389 mmol, 1.1 equiv) in N,N-dimethylformamide (15 mL) was heated at 50° C. After 1 hour, the solvent was removed by rotary evaporation. The resultant solids were triturated with ethyl acetate and filtered. The collected solids were dried under vacuum to yield 1.19 g (117%) of 2-(2-(3-chlorophenyl)-2-oxoethyl)isoindoline-1,3-dione, which was carried forward without purification. 1H NMR (400 MHz, DMSO-d6) δ: 8.13 (s, 1H), 8.05 (d, 1H), 7.96 (m, 2H), 7.93 (m, 2H), 7.83 (d, 1H), 7.65 (t, 1H), 5.29 (s, 2H).
Quantity
0.9271 g
Type
reactant
Reaction Step One
Quantity
0.8129 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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